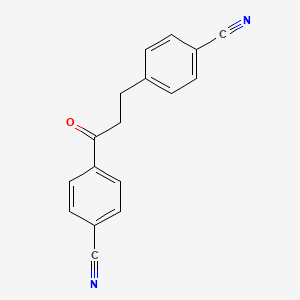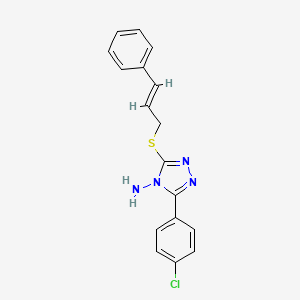
2-(2-Hydroxyethyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-hydroxyethyl)-3-phenyl-1-isoindolinone is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a hydroxyethyl group and a phenyl group attached to an isoindolinone core, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-3-phenyl-1-isoindolinone typically involves the reaction of phthalic anhydride with aniline to form N-phenylphthalimide. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield 3-phenyl-1-isoindolinone. The final step involves the alkylation of 3-phenyl-1-isoindolinone with ethylene oxide to introduce the hydroxyethyl group.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(2-hydroxyethyl)-3-phenyl-1-isoindolinone can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(2-hydroxyethyl)-3-phenyl-1-isoindolinone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the isoindolinone core can be reduced to form a secondary alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major product is 2-(2-carboxyethyl)-3-phenyl-1-isoindolinone.
Reduction: The major product is 2-(2-hydroxyethyl)-3-phenyl-1-isoindolinol.
Substitution: Depending on the substituent introduced, products can vary widely, such as 2-(2-hydroxyethyl)-3-(4-bromophenyl)-1-isoindolinone.
科学的研究の応用
2-(2-hydroxyethyl)-3-phenyl-1-isoindolinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
作用機序
The mechanism of action of 2-(2-hydroxyethyl)-3-phenyl-1-isoindolinone involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(2-hydroxyethyl)-3-methyl-1-isoindolinone
- 2-(2-hydroxyethyl)-3-phenyl-1-indolinone
- 2-(2-hydroxyethyl)-3-phenyl-1-pyrrolidinone
Uniqueness
2-(2-hydroxyethyl)-3-phenyl-1-isoindolinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyethyl group and a phenyl group attached to the isoindolinone core allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
特性
CAS番号 |
18409-77-3 |
|---|---|
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC名 |
2-(2-hydroxyethyl)-3-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C16H15NO2/c18-11-10-17-15(12-6-2-1-3-7-12)13-8-4-5-9-14(13)16(17)19/h1-9,15,18H,10-11H2 |
InChIキー |
QFGYMIGOAGPJEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)N2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12010617.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12010622.png)



![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide](/img/structure/B12010653.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12010661.png)
methylidene}-5-(3-bromophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12010669.png)
![N-[4-(5-formyl-2-furyl)phenyl]acetamide](/img/structure/B12010678.png)


